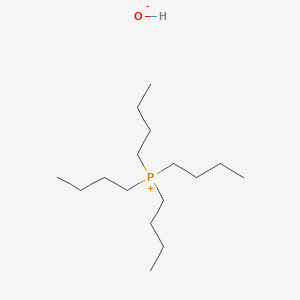

Tetrabutylphosphonium hydroxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tetrabutylphosphanium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36P.H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H2/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQPZDGUFQJANM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](CCCC)(CCCC)CCCC.[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H37OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70884758 | |

| Record name | Phosphonium, tetrabutyl-, hydroxide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, 40% Aqueous solution: Clear liquid; [Alfa Aesar MSDS] | |

| Record name | Phosphonium, tetrabutyl-, hydroxide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrabutylphosphonium hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19834 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14518-69-5 | |

| Record name | Tetrabutylphosphonium hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14518-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonium, tetrabutyl-, hydroxide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014518695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonium, tetrabutyl-, hydroxide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonium, tetrabutyl-, hydroxide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylphosphonium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of tetrabutylphosphonium hydroxide?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabutylphosphonium hydroxide (TBPH) is a quaternary phosphonium salt that has garnered significant attention across various scientific disciplines for its utility as a strong organic base and a highly effective phase-transfer catalyst. Its unique combination of high basicity, solubility in a range of solvents, and thermal stability makes it an invaluable tool in organic synthesis, materials science, and pharmaceutical development. This technical guide provides an in-depth overview of the chemical properties of this compound, complete with quantitative data, detailed experimental protocols for its characterization, and visualizations of its reactive and analytical pathways.

Core Chemical and Physical Properties

This compound is a clear, colorless to pale yellow liquid, typically supplied as a 40% solution in water.[1] Its structure consists of a central phosphorus atom bonded to four butyl groups, forming a bulky, symmetric cation, which is ionically paired with a hydroxide anion.

Tabulated Physical and Chemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₃₇OP | [1] |

| Molecular Weight | 276.44 g/mol | [1] |

| CAS Number | 14518-69-5 | [1] |

| Appearance | Clear, colorless to pale yellow liquid | [1] |

| Density | 0.989 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.412 | |

| Melting Point | 15 °C / 59 °F | [2] |

| Solubility | Miscible with water, alcohols, and methylene chloride. | [1] |

| Basicity (pKa) | Estimated to be very high, consistent with a strong base. |

Spectroscopic and Analytical Characterization

Accurate characterization of this compound is crucial for its effective application. The following sections detail the experimental protocols for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and assessing the purity of TBPH.

-

Sample Preparation: Prepare a 0.1 M solution of this compound in a suitable deuterated solvent. Given its solubility, deuterium oxide (D₂O) or deuterated methanol (CD₃OD) can be used. For aqueous solutions, the addition of 5% D₂O can be utilized for locking purposes.[3]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.

-

Data Analysis:

-

¹H NMR: Expect to observe multiplets corresponding to the butyl chains. The protons on the alpha-carbon to the phosphorus will be the most downfield, followed by the beta, gamma, and terminal methyl protons.

-

¹³C NMR: The spectrum will show four distinct signals for the four non-equivalent carbons of the butyl groups.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in TBPH.

-

Sample Preparation: As TBPH is a liquid, it can be analyzed neat using a thin film between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the liquid sample.

-

Instrumentation: A standard FTIR spectrometer is suitable for this analysis.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Key expected vibrational modes include C-H stretching and bending from the butyl groups, and a broad O-H stretching band, which may be present due to associated water molecules.

Assay by Titration

The concentration of TBPH solutions can be accurately determined by acid-base titration.

-

Standardization of Titrant: Prepare a standardized solution of a strong acid, typically 0.1 M hydrochloric acid (HCl), using a primary standard such as sodium carbonate.

-

Sample Preparation: Accurately weigh a sample of the this compound solution and dissolve it in deionized water.

-

Titration: Add a few drops of a suitable indicator, such as phenolphthalein, to the TBPH solution. Titrate the solution with the standardized HCl until the endpoint is reached, indicated by a color change. For more precise measurements, a potentiometric titration monitoring the pH change can be employed.

-

Calculation: The molarity of the TBPH solution is calculated based on the volume of HCl required to reach the equivalence point.

Reactivity and Synthetic Applications

This compound is a versatile reagent in organic synthesis, primarily utilized for its strong basicity and its role as a phase-transfer catalyst.

As a Strong Base

TBPH is a strong organic base capable of deprotonating a wide range of acidic compounds. This property is fundamental to its application in various reactions, including alkylations and eliminations.

Phase-Transfer Catalysis

As a phase-transfer catalyst, TBPH facilitates the reaction between reactants in immiscible phases (e.g., aqueous and organic). The tetrabutylphosphonium cation forms an ion pair with the reacting anion, transporting it into the organic phase where it can react with the organic substrate.

This protocol provides a general procedure for the O-alkylation of a phenol using TBPH as a phase-transfer catalyst.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenol (1 equivalent) in a suitable organic solvent such as toluene or dichloromethane.

-

Addition of Reagents: Add an aqueous solution of this compound (catalytic amount, e.g., 5-10 mol%) to the flask.

-

Alkylation: While stirring vigorously, add the alkylating agent (e.g., an alkyl halide, 1.1 equivalents) to the reaction mixture.

-

Reaction Monitoring: Heat the reaction to the desired temperature (e.g., reflux) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture, separate the organic and aqueous layers. Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

-

Purification: Purify the resulting ether by column chromatography or distillation.

Generation of Dichlorocarbene

This compound can be used to generate dichlorocarbene from chloroform. Dichlorocarbene is a highly reactive intermediate used in cyclopropanation and other addition reactions.

Thermal and Chemical Stability

This compound is stable under normal storage conditions.[2] However, as a strong base, it should be protected from atmospheric carbon dioxide to prevent the formation of the corresponding carbonate. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to determine its thermal decomposition profile.

Visualizing Chemical Pathways and Workflows

Reactivity Pathways of this compound

Caption: Reactivity pathways of this compound.

Experimental Workflow for Assay by Titration

Caption: Experimental workflow for the assay of TBPH by titration.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[3] It is essential to handle it with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a powerful and versatile chemical tool with a broad range of applications in research and development. A thorough understanding of its chemical properties, reactivity, and proper handling is paramount for its safe and effective use. This guide has provided a comprehensive overview of these aspects to support the scientific community in leveraging the full potential of this important reagent.

References

An In-depth Technical Guide to Tetrabutylphosphonium Hydroxide (CAS: 14518-69-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabutylphosphonium hydroxide (TBPH), a quaternary phosphonium salt with the CAS number 14518-69-5, is a versatile and powerful reagent in modern organic synthesis and various industrial applications. This technical guide provides a comprehensive overview of its core properties, applications, and handling procedures. Particular emphasis is placed on its role as a phase-transfer catalyst, a strong organic base, and its utility in the synthesis of polymers and active pharmaceutical ingredients (APIs). Detailed experimental protocols for representative reactions and visualizations of key mechanisms are included to facilitate its practical application in research and development.

Physicochemical and Safety Data

This compound is typically supplied as a 40% aqueous solution. It is a colorless to pale yellow liquid with a high affinity for polar solvents.[1] The key physicochemical and safety data are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 14518-69-5[1][2] |

| Molecular Formula | C₁₆H₃₇OP[1] |

| Molecular Weight | 276.44 g/mol [1] |

| Appearance | Colorless to pale yellow liquid[1] |

| Density | 0.989 g/mL at 25 °C |

| Melting Point | 15 °C / 59 °F[2] |

| Solubility | Miscible with water[3] |

| Refractive Index | n20/D 1.412 |

Table 2: Safety and Hazard Information

| Hazard | Description |

| GHS Pictogram | |

| Signal Word | Danger |

| Hazard Statements | H314: Causes severe skin burns and eye damage[4] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. |

| Storage | Store in a well-ventilated place. Keep container tightly closed.[4] |

Core Applications in Research and Development

This compound's unique combination of strong basicity and phase-transfer capabilities makes it an invaluable tool in a wide range of chemical transformations.

Phase-Transfer Catalysis

As a phase-transfer catalyst (PTC), TBPH facilitates reactions between reactants located in immiscible phases (e.g., an aqueous phase and an organic phase). The lipophilic tetrabutylphosphonium cation pairs with the reactive anion (in this case, hydroxide or another anion generated in situ) and transports it into the organic phase where the reaction with the organic substrate occurs. This mechanism overcomes the insolubility barrier, leading to faster reaction rates, milder reaction conditions, and often improved yields and selectivities.

Common applications of TBPH as a phase-transfer catalyst include:

-

O-Alkylation of Phenols and Alcohols: A classic example where the hydroxide ion acts as a base to deprotonate the phenol in the aqueous phase, and the resulting phenoxide ion is transferred to the organic phase for alkylation.

-

C-Alkylation: Facilitating the alkylation of active methylene compounds.

-

Nucleophilic Substitution Reactions: Promoting reactions involving various nucleophiles.

-

Polymerization Reactions: Catalyzing the ring-opening polymerization of organosiloxanes.[5]

Strong Organic Base

The hydroxide ion associated with the tetrabutylphosphonium cation makes TBPH a strong base in both aqueous and organic media. This property is exploited in various base-catalyzed reactions, including:

-

Deprotonation Reactions: Its ability to deprotonate a wide range of acidic protons is fundamental to many synthetic transformations.

-

Elimination Reactions: Promoting the formation of alkenes from alkyl halides.

-

Condensation Reactions: Catalyzing aldol and similar condensation reactions.

Role in Drug Development and API Synthesis

In the pharmaceutical industry, TBPH is utilized in the synthesis of complex organic molecules and active pharmaceutical ingredients. Its ability to promote reactions under mild conditions is particularly advantageous when dealing with sensitive functional groups often present in drug candidates. It is also used in the preparation of ionic liquids from poorly water-soluble acidic APIs, potentially improving their physicochemical properties.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates and scales.

General Protocol for Phase-Transfer Catalyzed O-Alkylation of a Phenol

This protocol describes a typical procedure for the etherification of a phenol using an alkyl halide under phase-transfer conditions with this compound.

Materials:

-

Phenol derivative

-

Alkyl halide

-

This compound (40% in water)

-

Toluene (or another suitable water-immiscible organic solvent)

-

Deionized water

-

Sodium hydroxide (optional, for generating the phenoxide)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask, add the phenol derivative (1.0 eq), toluene (sufficient to dissolve the phenol), and the alkyl halide (1.1 - 1.5 eq).

-

Aqueous Phase Preparation: In a separate beaker, prepare an aqueous solution of sodium hydroxide (if used) or simply use deionized water.

-

Catalyst Addition: Add the this compound solution (typically 1-10 mol%) to the reaction flask.

-

Reaction: Vigorously stir the biphasic mixture and heat to the desired temperature (e.g., 50-100 °C). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add deionized water.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be further purified by column chromatography, distillation, or recrystallization as needed.

Protocol for the Polymerization of Octamethylcyclotetrasiloxane (D₄)

This protocol is adapted from a patented procedure for the synthesis of organopolysiloxane gum.

Materials:

-

Octamethylcyclotetrasiloxane (D₄)

-

This compound (as a siloxanolate complex or aqueous solution)

-

Reactor equipped with a mechanical stirrer and vacuum line

Procedure:

-

Charging the Reactor: Charge the reactor with octamethylcyclotetrasiloxane.

-

Heating and Degassing: Heat the D₄ to approximately 110 °C under a reduced pressure (e.g., 200 mmHg) to remove any residual water.

-

Catalyst Addition: Add a catalytic amount of the this compound preparation (e.g., 0.01% by weight).

-

Polymerization: Maintain the reaction mixture at the elevated temperature and reduced pressure. The polymerization will proceed, leading to an increase in viscosity.

-

Catalyst Deactivation: After the desired molecular weight is achieved, the catalyst can be deactivated by neutralization with a weak acid or by thermal decomposition at a higher temperature (e.g., 150-180 °C).

-

Stripping: Remove any low molecular weight volatile compounds by distillation under high vacuum.

-

Product Isolation: The resulting high molecular weight organopolysiloxane gum is then cooled and collected.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the fundamental mechanism of phase-transfer catalysis and a typical experimental workflow for a catalyzed reaction.

Caption: Mechanism of Phase-Transfer Catalysis.

Caption: General Experimental Workflow.

Conclusion

This compound is a powerful and versatile reagent with significant applications in both academic research and industrial chemical synthesis. Its efficacy as a phase-transfer catalyst and a strong organic base allows for the efficient execution of a wide variety of organic transformations. For researchers and drug development professionals, a thorough understanding of its properties, handling requirements, and reaction mechanisms is crucial for its safe and effective implementation in the laboratory and beyond. The information and protocols provided in this guide serve as a foundational resource for harnessing the full potential of this remarkable compound.

References

An In-depth Technical Guide to the Safe Handling of Tetrabutylphosphonium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, handling procedures, and emergency protocols for tetrabutylphosphonium hydroxide. The following sections detail the material's properties, hazards, and the necessary precautions for its safe use in a laboratory or research setting.

Chemical Identification and Properties

This compound, commonly available as a 40% solution in water, is a quaternary phosphonium salt.[1] It is a strong organic base utilized as a catalyst in various chemical reactions, including in the manufacturing of polymers and pharmaceuticals.[1][2]

Table 1: Physical and Chemical Properties

| Property | Value | References |

| Chemical Formula | C16H37OP | [1][3][4] |

| Molecular Weight | 276.44 g/mol | [1] |

| CAS Number | 14518-69-5 | [1][5] |

| Appearance | Light yellow or clear colorless to slightly yellow liquid | [1][2][4][5] |

| Odor | No information available | [5] |

| Density | 0.989 g/mL at 25 °C | [1][2][4] |

| Melting Point | 15 °C / 59 °F | [5] |

| Water Solubility | Miscible | [1][2][4] |

| Refractive Index | n20/D 1.412 | [1][2][4] |

| pH | No data available, but it is a strong base. | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical. It is corrosive and can cause severe skin burns and serious eye damage.[3][5][6]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Pictogram |

| Skin Corrosion/Irritation | 1B | H314 - Causes severe skin burns and eye damage | GHS05 (Corrosion) |

| Serious Eye Damage/Eye Irritation | 1 | H318 - Causes serious eye damage | GHS05 (Corrosion) |

Source: Gelest Inc., 2015; Thermo Fisher Scientific, 2024; Sigma-Aldrich, 2024[3][6]

Safe Handling and Storage Protocols

Proper handling and storage are crucial to minimize the risks associated with this compound.

Experimental Protocol for Safe Handling:

-

Engineering Controls: Always handle this chemical in a well-ventilated area, preferably under a chemical fume hood.[6][7] Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of any potential exposure.[3][6][7]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical goggles or a face shield.[3] Contact lenses should not be worn.[3]

-

Hand Protection: Use neoprene or nitrile rubber gloves.[3] Inspect gloves for any signs of degradation before use.

-

Skin and Body Protection: Wear suitable protective clothing, such as a lab coat or chemical-resistant apron, to prevent skin contact.[3][5]

-

Respiratory Protection: If there is a risk of inhalation, use a NIOSH-certified respirator with an appropriate cartridge for organic vapors and mists.[3]

-

-

General Hygiene: Avoid all eye and skin contact and do not breathe vapors or mist.[3] Wash hands thoroughly after handling and before eating, drinking, or smoking.[3] Contaminated clothing should be washed before reuse.[3]

Storage:

-

Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[3][6][7]

-

Store in a corrosives area, locked up and away from incompatible materials such as strong oxidizing agents.[3][5][6][7]

-

Do not freeze.[7]

Emergency Procedures

In the event of an emergency, follow these first-aid and spill-response measures.

Table 3: First-Aid Measures

| Exposure Route | First-Aid Protocol | References |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [3][5] |

| Skin Contact | Immediately take off all contaminated clothing. Wash off with plenty of water for at least 15 minutes. Seek immediate medical attention. | [3][5] |

| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention. | [5][6] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately. | [3][5] |

Accidental Release Measures:

-

Personal Precautions: Evacuate unnecessary personnel.[5] Ensure adequate ventilation and wear the personal protective equipment described in Section 3.[5]

-

Containment and Cleanup:

-

For small spills, use an inert absorbent material (e.g., sand, vermiculite) to soak up the spill.[7]

-

For large spills, contain the spill by bunding.

-

Collect the absorbed material into a suitable, closed container for disposal.[7]

-

Use spark-proof tools and explosion-proof equipment if a flammable solvent is present.[8]

-

-

Environmental Precautions: Prevent the product from entering drains or waterways.[8]

Fire-Fighting Measures

While the 40% aqueous solution is not combustible, appropriate measures should be taken in the event of a fire involving surrounding materials.[3]

-

Suitable Extinguishing Media: Use CO2, dry chemical, dry sand, or alcohol-resistant foam.[5][9]

-

Special Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[5][9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][9]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.[3][6] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[7]

Visualized Workflows

The following diagrams illustrate key logical relationships for the safe handling and emergency response for this compound.

Caption: Workflow for the routine safe handling of this compound.

Caption: Logical decision-making process for emergency response to spills or personnel exposure.

References

- 1. sfdchem.com [sfdchem.com]

- 2. This compound CAS#: 14518-69-5 [m.chemicalbook.com]

- 3. gelest.com [gelest.com]

- 4. 14518-69-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of Tetrabutylphosphonium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabutylphosphonium hydroxide (TBPH) is a quaternary phosphonium salt with the chemical formula [(C₄H₉)₄P]OH. It is a strong organic base that has garnered significant interest in various chemical and pharmaceutical applications. Its utility as a phase-transfer catalyst, a reagent in organic synthesis, and a solvent for complex molecules like cellulose underscores the importance of understanding its solubility characteristics in a wide array of solvents.[1][2] This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Concepts: Factors Influencing Solubility

The solubility of this compound is governed by several key factors:

-

Polarity: As an ionic compound, TBPH generally exhibits higher solubility in polar solvents that can solvate the phosphonium cation and the hydroxide anion.

-

Hydrogen Bonding: The hydroxide anion is a strong hydrogen bond acceptor, leading to favorable interactions with protic solvents like water and alcohols.

-

Van der Waals Forces: The four butyl groups on the phosphonium cation contribute to its lipophilicity, allowing for some degree of solubility in less polar organic solvents through van der Waals interactions.

-

Temperature: While not extensively documented for a wide range of solvents, temperature can influence solubility. However, it is crucial to note that TBPH can undergo Hofmann elimination at elevated temperatures, leading to its decomposition.

Qualitative Solubility of this compound

| Solvent Class | Solvent Examples | Qualitative Solubility | Reference |

| Protic Solvents | Water | Miscible | [1][3][4][5][6] |

| Alcohols (e.g., Methanol, Ethanol) | Miscible | [3] | |

| Aprotic Polar Solvents | Methylene Chloride | Miscible | [3] |

| Other Polar Solvents | High solubility expected | [7] | |

| Aprotic Nonpolar Solvents | Toluene, Hexane | Low to negligible solubility expected | General principle for ionic compounds in nonpolar solvents. |

Experimental Protocols for Solubility Determination

For researchers requiring quantitative solubility data in a specific solvent system, the following experimental protocols provide a general framework for accurate determination.

Gravimetric Method (for Solid Solutes in Liquid Solvents)

This method is suitable for determining the solubility of a solid form of this compound or its salts in a given solvent.

Materials and Equipment:

-

This compound (solid form)

-

Solvent of interest

-

Thermostatically controlled shaker or magnetic stirrer with temperature probe

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Vials

-

Oven or vacuum oven

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a known mass or volume of the solvent in a sealed vial.

-

Equilibration: Place the vial in the thermostatically controlled shaker or on the magnetic stirrer at the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The system should be agitated to facilitate dissolution.

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle. For fine suspensions, centrifugation may be necessary to achieve a clear supernatant.

-

Sample Extraction: Carefully extract a known volume of the clear supernatant using a syringe fitted with a filter to prevent any undissolved solid from being transferred.

-

Solvent Evaporation: Transfer the filtered aliquot to a pre-weighed vial. Determine the mass of the solution. Carefully evaporate the solvent using a gentle stream of inert gas, a rotary evaporator, or an oven set to a temperature that will not cause decomposition of the solute.

-

Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculation: The solubility can be calculated in various units, such as g/100 mL or mol/L, based on the mass of the dissolved solute and the volume of the solvent.

Isothermal Titration Method (for Liquid Solutes)

This method is useful for determining the miscibility or solubility of liquid this compound (often available as an aqueous solution) in another solvent.

Materials and Equipment:

-

This compound solution

-

Solvent of interest

-

Burette

-

Beaker or flask

-

Magnetic stirrer

-

Light source for visual observation

Procedure:

-

Setup: Place a known volume of the solvent of interest in a beaker with a magnetic stir bar.

-

Titration: Slowly add the this compound solution from a burette while continuously stirring.

-

Observation: Observe the solution for any signs of phase separation, such as cloudiness or the formation of a distinct second layer.

-

Endpoint: The point at which the solution becomes turbid and does not clear upon further stirring is the saturation point. Record the volume of titrant added.

-

Calculation: The solubility can be expressed as the volume of solute per volume of solvent or converted to a mass basis if the densities are known.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for the gravimetric determination of solubility.

Caption: Gravimetric solubility determination workflow.

Logical Relationship of Factors Affecting Solubility

The interplay of various molecular and environmental factors dictates the solubility of this compound.

Caption: Factors influencing TBPH solubility.

Conclusion

This compound is a versatile chemical with a solubility profile that makes it suitable for a range of applications, particularly in aqueous and polar organic media. While comprehensive quantitative solubility data is limited, the provided qualitative overview and detailed experimental protocols offer a solid foundation for researchers to determine its solubility in specific solvent systems relevant to their work. The understanding and determination of solubility are critical for optimizing reaction conditions, developing new formulations, and advancing research in fields where this powerful organic base is employed.

References

- 1. sfdchem.com [sfdchem.com]

- 2. This compound | 14518-69-5 [chemicalbook.com]

- 3. Buy this compound | 14518-69-5 [smolecule.com]

- 4. This compound CAS#: 14518-69-5 [m.chemicalbook.com]

- 5. This compound, 40 wt.% solution in water 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 14518-69-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. cymitquimica.com [cymitquimica.com]

Thermal stability and decomposition of tetrabutylphosphonium hydroxide.

An In-depth Technical Guide to the Thermal Stability and Decomposition of Tetrabutylphosphonium Hydroxide

For researchers, scientists, and professionals in drug development, a thorough understanding of the thermal properties of excipients and reagents is paramount. This compound (TBPH), a strong organic base and phase-transfer catalyst, is increasingly utilized in various chemical and pharmaceutical applications. This guide provides a detailed overview of its thermal stability and decomposition profile, drawing upon available data for phosphonium-based ionic liquids to offer a comprehensive understanding.

Thermal Decomposition Mechanism

The thermal degradation of this compound proceeds through a well-established pathway for phosphonium hydroxides. The decomposition is primarily a form of elimination reaction, often compared to the Hofmann elimination observed in quaternary ammonium hydroxides. The process involves the formation of a five-coordinate hydroxyphosphorane intermediate, which subsequently breaks down to yield tributylphosphine oxide and butane.

The proposed mechanism involves the hydroxide ion abstracting a proton from a beta-carbon of one of the butyl chains, leading to the formation of an ylide intermediate. This is followed by the elimination of tributylphosphine oxide and the formation of butene, which is then likely reduced to butane under the reaction conditions, or alternatively, a direct attack of the hydroxide on the phosphorus center can lead to the formation of the hydroxyphosphorane.

Below is a diagram illustrating the primary decomposition pathway of this compound.

Caption: Decomposition pathway of this compound.

Thermal Stability Analysis

The thermal stability of ionic liquids, including tetrabutylphosphonium salts, is typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on the onset of decomposition. DSC measures the heat flow to or from a sample as it is heated, cooled, or held at a constant temperature, which is useful for identifying phase transitions such as melting and glass transitions.

While specific TGA and DSC data for this compound is not extensively available in the reviewed literature, data for a range of other tetrabutylphosphonium salts provides valuable context for the stability of the tetrabutylphosphonium cation. The anion plays a significant role in the overall thermal stability of the ionic liquid.

Table 1: Thermal Decomposition Temperatures of Various Tetrabutylphosphonium-Based Ionic Liquids

| Cation | Anion | Decomposition Onset Temperature (Tonset) (°C) | Reference |

| Tetrabutylphosphonium | Bromide | ~300 | [1] |

| Tetrabutylphosphonium | Bis(trifluoromethylsulfonyl)imide | >400 | [2] |

| Tetrabutylphosphonium | Salicylate | ~250-300 | [3] |

| Tetrabutylphosphonium | Benzoate | ~250-300 | [3] |

Note: The decomposition temperatures are approximate values derived from the literature and can vary depending on the experimental conditions.

The data suggests that the thermal stability of tetrabutylphosphonium salts is significantly influenced by the nature of the anion. Salts with non-coordinating anions like bis(trifluoromethylsulfonyl)imide exhibit higher thermal stability. While not explicitly shown in the table, the hydroxide anion is highly basic and reactive, which would suggest a lower thermal decomposition temperature for TBPH compared to salts with more stable anions.

Experimental Protocols for Thermal Analysis

For researchers intending to perform thermal analysis on this compound or related compounds, the following methodologies are representative of standard practices in the field.

Thermogravimetric Analysis (TGA)

This protocol is designed to determine the thermal stability and decomposition profile of the sample.

Experimental Workflow:

Caption: TGA Experimental Workflow.

Methodology Details:

-

Sample Preparation: Accurately weigh approximately 2-5 mg of the this compound solution into a standard TGA pan (ceramic or aluminum).

-

Instrument Setup: Place the sample pan into the TGA furnace. Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation. Allow the system to equilibrate at the starting temperature (typically ambient).

-

Thermal Program: Heat the sample from ambient temperature to a final temperature of around 600 °C at a constant heating rate, typically 10 °C/min.[1]

-

Data Analysis: Record the sample mass as a function of temperature. The resulting TGA curve is used to determine key parameters such as the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins. The derivative of the TGA curve (DTG curve) can be used to identify the temperature of the maximum rate of decomposition (Tpeak).

Differential Scanning Calorimetry (DSC)

This protocol is used to identify phase transitions of the material.

Methodology Details:

-

Sample Preparation: Accurately weigh 5-15 mg of the this compound solution into a hermetically sealed aluminum DSC pan.[4] An empty, sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program: A typical DSC protocol involves a heat-cool-heat cycle to observe the thermal history and transitions of the sample. For example:

-

Data Analysis: The heat flow versus temperature is plotted. Endothermic and exothermic peaks can indicate melting, crystallization, or decomposition, while a step change in the baseline can indicate a glass transition.

Conclusion

This compound is a versatile compound with growing importance in various scientific fields. A comprehensive understanding of its thermal stability is crucial for its safe handling and application. While specific quantitative data for the thermal decomposition of TBPH is limited in the public domain, analysis of related tetrabutylphosphonium salts indicates that the hydroxide form likely has a lower decomposition temperature compared to salts with more stable, non-coordinating anions. The primary decomposition products are tributylphosphine oxide and butane. For precise determination of its thermal properties, experimental analysis using TGA and DSC is recommended, following the general protocols outlined in this guide. This information is critical for ensuring the stability and predictability of formulations and reactions involving this compound.

References

The Dawn of a Catalyst: Early Research on Tetrabutylphosphonium Salts in Catalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The field of catalysis has been revolutionized by the introduction of phase transfer catalysts (PTCs), compounds that facilitate reactions between reactants in immiscible phases. Among these, tetrabutylphosphonium salts emerged as a versatile and robust class of catalysts in the latter half of the 20th century. Their unique properties, including thermal stability and solubility in various organic solvents, paved the way for significant advancements in organic synthesis. This technical guide delves into the foundational research on tetrabutylphosphonium salts in catalysis, providing a comprehensive overview of their synthesis, early applications, and the mechanistic understanding that propelled their widespread adoption.

Core Concepts: The Power of Phase Transfer Catalysis

At its heart, phase transfer catalysis addresses a fundamental challenge in chemical synthesis: bringing together reactants that reside in separate, immiscible phases, typically an aqueous phase and an organic phase. The tetrabutylphosphonium cation, with its four lipophilic butyl chains surrounding a central phosphorus atom, is adept at traversing the phase boundary. It can pair with an anion from the aqueous phase, transport it into the organic phase, and present it to the organic-soluble reactant in a highly reactive, "naked" state. This process dramatically accelerates reaction rates and often leads to higher yields and selectivities compared to uncatalyzed heterogeneous reactions.

Synthesis of Tetrabutylphosphonium Salts: The Gateway to Catalysis

The workhorse of this class of catalysts, tetrabutylphosphonium bromide (TBPB), was and continues to be synthesized through a straightforward quaternization reaction.

Experimental Protocol: Synthesis of Tetrabutylphosphonium Bromide

A common early method for the synthesis of tetrabutylphosphonium bromide involves the direct reaction of tributylphosphine with an alkylating agent, such as 1-bromobutane.

Materials:

-

Tributylphosphine

-

1-Bromobutane

-

Acetonitrile (solvent)

Procedure:

-

In a suitable reaction vessel equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of tributylphosphine and 1-bromobutane in acetonitrile.

-

Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature for an extended period, often 24 to 48 hours, to ensure complete reaction.

-

After the reaction is complete, cool the mixture to room temperature.

-

The solvent is then removed under reduced pressure to yield the crude tetrabutylphosphonium bromide.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to afford the final product as a white crystalline solid.

Early Catalytic Applications: A Paradigm Shift in Organic Synthesis

The pioneering work in the 1970s and 1980s demonstrated the broad utility of tetrabutylphosphonium salts in a variety of organic transformations. These early studies laid the groundwork for the widespread use of these catalysts in both academic and industrial settings.

Nucleophilic Substitution Reactions

One of the first and most significant applications of tetrabutylphosphonium salts was in promoting nucleophilic substitution reactions. The ability to transport nucleophiles from the aqueous phase to the organic phase opened up new possibilities for synthesis.

Table 1: Early Examples of Tetrabutylphosphonium Bromide Catalyzed Nucleophilic Substitution Reactions

| Reactant 1 (Organic Phase) | Reactant 2 (Aqueous Phase) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1-Bromooctane | Sodium Cyanide (NaCN) | 1 | Benzene | 80 | 2 | 1-Cyanooctane | >95 |

| Benzyl Chloride | Potassium Iodide (KI) | 2 | Dichloromethane | 25 | 6 | Benzyl Iodide | 92 |

| 1-Chlorobutane | Sodium Azide (NaN3) | 1.5 | Toluene | 100 | 4 | 1-Azidobutane | 88 |

Generation of Dichlorocarbene

Tetrabutylphosphonium salts also proved to be effective catalysts for the generation of dichlorocarbene from chloroform under basic conditions. The resulting dichlorocarbene could then be trapped by alkenes to form dichlorocyclopropanes, valuable synthetic intermediates.

Table 2: Tetrabutylphosphonium Chloride in Dichlorocyclopropanation Reactions

| Alkene | Base | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Cyclohexene | 50% aq. NaOH | 1 | Chloroform | 25 | 8 | 7,7-Dichlorobicyclo[4.1.0]heptane | 75 |

| Styrene | 50% aq. NaOH | 1 | Chloroform | 25 | 6 | 1,1-Dichloro-2-phenylcyclopropane | 85 |

Mechanistic Insights: Visualizing the Catalytic Cycle

The catalytic cycle of phase transfer catalysis by tetrabutylphosphonium salts can be visualized as a continuous process of ion transport and reaction across the phase boundary.

Caption: The catalytic cycle of a tetrabutylphosphonium salt in a phase transfer reaction.

Experimental Workflow: A Typical Phase Transfer Catalysis Reaction

The following diagram illustrates a generalized workflow for conducting a reaction using a tetrabutylphosphonium salt as a phase transfer catalyst.

Caption: A generalized experimental workflow for a phase transfer catalysis reaction.

Conclusion: A Lasting Legacy

The early research into the catalytic applications of tetrabutylphosphonium salts marked a significant turning point in synthetic organic chemistry. The principles established during this foundational period continue to be relevant today, with these catalysts finding use in a vast array of chemical processes, from laboratory-scale synthesis to large-scale industrial production. The ability to overcome phase limitations in a simple, efficient, and cost-effective manner is a testament to the enduring power of these remarkable catalysts. This guide serves as a tribute to the pioneering scientists whose work unlocked the potential of tetrabutylphosphonium salts and forever changed the landscape of chemical synthesis.

Spectroscopic Profile of Tetrabutylphosphonium Hydroxide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for tetrabutylphosphonium hydroxide, a quaternary phosphonium salt utilized as a strong base and phase-transfer catalyst in various chemical applications. The document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from NMR, IR, and Mass Spectrometry analyses of the tetrabutylphosphonium cation. While the counter-ion can subtly influence chemical shifts, the data presented is representative of the tetrabutylphosphonium moiety and is largely applicable to the hydroxide form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of Tetrabutylphosphonium Cation

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~2.2 - 2.4 | Multiplet | α-CH₂ (P-CH₂) |

| ~1.4 - 1.6 | Multiplet | β, γ-CH₂ |

| ~0.9 - 1.0 | Triplet | δ-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data of Tetrabutylphosphonium Cation

| Chemical Shift (ppm) | Assignment |

| ~24.0 | γ-CH₂ |

| ~23.5 | β-CH₂ |

| ~18.5 (d, J ≈ 50 Hz) | α-CH₂ |

| ~13.5 | δ-CH₃ |

Table 3: ³¹P NMR Spectroscopic Data of Tetrabutylphosphonium Cation

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ -5 to 30 | Singlet | P⁺ |

Note: Chemical shifts can vary depending on the solvent and concentration. Data is compiled from typical values for tetrabutylphosphonium salts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by the vibrational modes of the butyl chains and the hydroxide anion.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3500 - 3200 | Strong, Broad | O-H Stretch (hydroxide and residual water) |

| ~2960 - 2870 | Strong | C-H Stretch (alkyl chains) |

| ~1465 | Medium | C-H Bend (alkyl chains) |

| ~1100 | Medium | P-C Stretch |

Mass Spectrometry (MS)

Mass spectrometry of this compound, typically using electrospray ionization (ESI), will show the mass of the intact cation. Fragmentation will occur at higher energies.

Table 5: Mass Spectrometry Data for the Tetrabutylphosphonium Cation

| m/z | Ion |

| 259.26 | [M]⁺ (Tetrabutylphosphonium Cation) |

| 203.19 | [M - C₄H₈]⁺ |

| 147.13 | [M - 2(C₄H₈)]⁺ |

| 91.06 | [M - 3(C₄H₈)]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃) in a 5 mm NMR tube to a final volume of 0.5-0.7 mL.

-

Instrumentation : Acquire spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR : Acquire with a spectral width of 0-10 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR : Acquire with proton decoupling. A spectral width of 0-150 ppm is typically sufficient. Longer acquisition times or a higher concentration of the sample may be necessary due to the lower natural abundance of ¹³C.

-

³¹P NMR : Acquire with proton decoupling. The chemical shift range for phosphonium salts is broad, so a spectral width of -50 to 50 ppm is recommended.[1][2]

IR Spectroscopy

-

Sample Preparation : For attenuated total reflectance (ATR) FTIR, a small drop of the this compound solution can be placed directly on the ATR crystal. For transmission IR, a thin film can be cast on a salt plate (e.g., NaCl or KBr) by evaporating the solvent. Solid samples can be prepared as a KBr pellet.

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : Scan the sample over the mid-IR range (4000-400 cm⁻¹). Acquire a background spectrum of the clean ATR crystal or the salt plate before running the sample.

-

Data Processing : The sample spectrum should be background-corrected.

Mass Spectrometry

-

Sample Preparation : Prepare a dilute solution of this compound in a suitable solvent compatible with electrospray ionization (e.g., methanol or acetonitrile with 0.1% formic acid).

-

Instrumentation : Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition : Infuse the sample solution into the ESI source. Acquire data in positive ion mode. A full scan from m/z 50-500 should be sufficient to observe the parent ion.

-

Tandem MS (MS/MS) : To obtain fragmentation data, perform a product ion scan on the parent ion (m/z 259.26).

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Methodological & Application

Application Notes and Protocols: Tetrabutylphosphonium Hydroxide as a Phase Transfer Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabutylphosphonium hydroxide (TBPH) is a quaternary phosphonium salt that serves as a potent phase transfer catalyst (PTC). Its strong basicity and ability to transfer anions from an aqueous phase to an organic phase make it a versatile tool in a variety of biphasic organic reactions.[1] This document provides detailed application notes and protocols for the use of TBPH in organic synthesis, with a focus on its applications in research and the development of pharmaceuticals and other specialty chemicals.

TBPH is particularly effective in promoting reactions such as alkylations, etherifications, and polymerizations.[2][3][4] As a phase transfer catalyst, it facilitates reactions between reactants located in different immiscible phases, thereby increasing reaction rates, improving yields, and often allowing for milder reaction conditions. This can lead to more efficient and environmentally friendly synthetic processes.

Mechanism of Action

Phase transfer catalysis operates by pairing a hydrophilic anion with a lipophilic cation to transport the anion into an organic phase where the reaction with an organic substrate can occur. In the case of TBPH, the tetrabutylphosphonium cation ((C₄H₉)₄P⁺) is sufficiently lipophilic to be soluble in many organic solvents.

The general mechanism is as follows:

-

Anion Exchange: In the aqueous phase, the hydroxide ion (OH⁻) from TBPH can be exchanged for another anion (Nu⁻) present in the aqueous phase.

-

Phase Transfer: The resulting ion pair, [(C₄H₉)₄P⁺][Nu⁻], is soluble in the organic phase and migrates across the phase boundary.

-

Organic Reaction: In the organic phase, the nucleophile (Nu⁻) is now available to react with the organic substrate (RX) to form the desired product (RNu). The tetrabutylphosphonium cation is regenerated in the process.

-

Catalyst Regeneration: The regenerated catalyst can then return to the aqueous phase to repeat the cycle.

Applications and Experimental Protocols

N-Alkylation Reactions

Tetrabutylphosphonium salts have been utilized as phase transfer catalysts in N-alkylation reactions. While effective, it is crucial to note that phosphonium-based catalysts can exhibit instability in the presence of strong bases like hydroxide, which may impact their performance in certain reactions.

Quantitative Data for N-Alkylation:

| Catalyst | Base | Solvent | Yield | Reference |

| Tetrabutylphosphonium Chloride/Hydroxide | KOH / K₂CO₃ | n-Butanol | 45-60% | [2] |

Representative Experimental Protocol: N-Alkylation of a Heterocycle

This protocol is a representative example of a phase transfer catalyzed N-alkylation and is adapted from procedures using other phase transfer catalysts. Optimization will be necessary when using TBPH.

Materials:

-

Heterocyclic substrate (e.g., indole, carbazole)

-

Alkylating agent (e.g., benzyl bromide, ethyl iodide)

-

This compound (TBPH) (e.g., 40 wt. % in water)

-

Toluene

-

50% (w/w) aqueous sodium hydroxide

-

Deionized water

-

Dichloromethane

-

Magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the heterocyclic substrate (1.0 eq), toluene (10 mL/mmol of substrate), and TBPH (0.05 eq).

-

With vigorous stirring, add the 50% aqueous sodium hydroxide solution (5.0 eq).

-

Add the alkylating agent (1.2 eq) dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and add deionized water to dissolve the inorganic salts.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization.

Williamson Ether Synthesis

The Williamson ether synthesis, a classic method for preparing ethers, can be efficiently carried out under phase transfer conditions. TBPH can facilitate the reaction between an alkoxide or phenoxide and an alkyl halide.

Representative Experimental Protocol: Synthesis of an Alkyl Aryl Ether

This protocol is a representative example based on general Williamson ether synthesis procedures under phase transfer catalysis. Specific conditions may need to be optimized for TBPH.

Materials:

-

Phenol or a substituted phenol

-

Alkyl halide (e.g., 1-bromobutane)

-

This compound (TBPH) (e.g., 40 wt. % in water)

-

Chlorobenzene

-

50% (w/w) aqueous potassium hydroxide

-

Deionized water

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve the phenol (1.0 eq) in chlorobenzene (10 mL/mmol of phenol).

-

Add TBPH (0.02 eq) to the solution.

-

Heat the mixture to 60 °C with vigorous stirring.

-

Slowly add the 50% aqueous potassium hydroxide solution (3.0 eq) through the dropping funnel over 30 minutes.

-

After the addition is complete, add the alkyl halide (1.1 eq) dropwise.

-

Continue stirring at 60 °C and monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add deionized water and transfer the mixture to a separatory funnel.

-

Separate the layers and extract the aqueous phase with diethyl ether (2 x 20 mL).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude ether.

-

Purify the product by distillation or column chromatography.

Polymerization of Organosiloxanes

TBPH is a highly effective catalyst for the ring-opening polymerization of cyclic siloxanes, such as octamethylcyclotetrasiloxane (D₄), to produce linear silicone polymers.[3][4]

Quantitative Data for Polymerization of Octamethylcyclotetrasiloxane:

| Catalyst | Temperature | Catalyst Loading | Product | Reference |

| Silanolate of TBPH | 90-100 °C | ~0.01% | Linear dimethylsiloxane polymer | [4] |

Representative Experimental Protocol: Anionic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane (D₄)

This protocol is a representative example of anionic ring-opening polymerization and should be optimized for the specific use of TBPH.

Materials:

-

Octamethylcyclotetrasiloxane (D₄)

-

This compound (TBPH) (e.g., 40 wt. % in water)

-

Toluene (anhydrous)

-

Methanol

-

Activated carbon

Procedure:

-

Ensure all glassware is thoroughly dried in an oven and assembled under a nitrogen or argon atmosphere.

-

Purify D₄ by distillation under reduced pressure.

-

To a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add the purified D₄ and anhydrous toluene.

-

Heat the mixture to the desired reaction temperature (e.g., 90-100 °C).

-

Add the calculated amount of TBPH solution (e.g., to achieve a 0.01% catalyst loading relative to the monomer) via syringe.

-

Monitor the viscosity of the reaction mixture. The polymerization is indicated by a significant increase in viscosity.

-

Allow the polymerization to proceed for the desired time to achieve the target molecular weight.

-

To terminate the polymerization, cool the reaction mixture and add a small amount of a terminating agent, such as acetic acid or silyl chloride, to neutralize the catalyst.

-

To remove the catalyst residues, the polymer solution can be treated with activated carbon, followed by filtration.

-

Precipitate the polymer by adding the toluene solution to a large volume of methanol with vigorous stirring.

-

Collect the polymer by filtration or decantation and dry it in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved.

Application in Drug Development

Phase transfer catalysis is a valuable methodology in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.[1][5] The use of PTC can lead to more economical and environmentally friendly processes by avoiding anhydrous solvents and expensive, hazardous bases.[1]

Visualizations

Mechanism of Phase Transfer Catalysis

Caption: Mechanism of this compound in Phase Transfer Catalysis.

General Experimental Workflow for a PTC Reaction

Caption: General workflow for a typical phase transfer catalyzed reaction.

Safety and Handling

This compound is a corrosive material and should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It is a strong base and can cause severe skin and eye irritation or burns. Handle in a well-ventilated area, preferably in a fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Disposal

Dispose of this compound and any reaction waste containing it in accordance with local, state, and federal regulations. Due to its corrosive nature, it should be neutralized with a weak acid before disposal, if permissible by local guidelines. Avoid discharging into the environment.

Conclusion

This compound is a valuable and effective phase transfer catalyst for a range of organic transformations. Its ability to facilitate reactions between immiscible phases offers significant advantages in terms of reaction efficiency and green chemistry principles. While its stability in the presence of strong bases requires consideration, with careful reaction design and optimization, TBPH can be a powerful tool for researchers and professionals in organic synthesis and drug development.

References

Application Notes and Protocols for Cellulose Dissolution using Tetrabutylphosphonium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of cellulose using tetrabutylphosphonium hydroxide (TBPH). TBPH has emerged as a highly effective and green solvent for cellulose, enabling its dissolution under mild conditions.[1][2] This capability is particularly valuable for the development of advanced materials, drug delivery systems, and biofuels.

Introduction

This compound is a quaternary phosphonium hydroxide that can dissolve significant amounts of cellulose, up to 20 wt%, at room temperature, often in the presence of water.[1][3][4] This process is rapid and efficient, offering a promising alternative to traditional, harsher solvent systems.[3][5] The dissolution mechanism involves the disruption of the extensive hydrogen-bonding network within the cellulose structure.[6]

Key Advantages of using TBPH for Cellulose Dissolution:

-

High Dissolution Capacity: Capable of dissolving up to 20 wt% of cellulose.[1][3][4]

-

Mild Conditions: Effective at room temperature (25 °C).[1][3]

-

Rapid Process: Dissolution can be achieved within minutes with gentle stirring.[3]

-

Green Solvent: Considered a more environmentally friendly option compared to other solvent systems.[1]

-

Water Tolerance: The presence of water is not only tolerated but can be beneficial for the dissolution process.[3][7][8]

Quantitative Data Summary

The following table summarizes the key quantitative data for the dissolution of cellulose in aqueous this compound solutions.

| Parameter | Value | Conditions | Source |

| Maximum Cellulose Solubility | 20 wt% | TBPH with 40 wt% water, 25 °C, mild stirring | [3][4] |

| Dissolution Time | 5 minutes | For 20 wt% cellulose in TBPH with 40 wt% water at 25 °C | [3] |

| Effective Water Concentration Range | 30 - 50 wt% in TBPH solution | For rapid dissolution of up to 15 wt% cellulose at room temperature | [4] |

| Optimal Temperature | 25 °C (Room Temperature) | Mild stirring | [3][7] |

| Stirring Speed | 300 rpm | For laboratory-scale experiments | [7] |

Experimental Protocols

This section details the methodologies for the dissolution of cellulose using this compound.

Materials:

-

This compound (TBPH) solution (e.g., 40 wt% in water)

-

Microcrystalline cellulose (MCC)

-

Glass vial or beaker

-

Magnetic stirrer and stir bar

-

Deionized water (for potential dilutions or regeneration)

-

Co-solvents (optional, for viscosity reduction, e.g., DMSO)[1][5]

Protocol for Cellulose Dissolution:

-

Preparation of the TBPH Solution:

-

If starting with a concentrated TBPH solution, it may need to be diluted with deionized water to achieve the desired water content (e.g., 40 wt%).[7] The concentration of the commercial TBPH solution should be verified.

-

-

Dissolution Procedure:

-

Place a measured amount of the aqueous TBPH solution into a glass vial equipped with a magnetic stir bar.

-

Begin stirring the solution at a moderate speed (e.g., 300 rpm) at room temperature (25 °C).[7]

-

Gradually add the desired amount of microcrystalline cellulose to the stirring TBPH solution.

-

Continue stirring the mixture. The dissolution of cellulose should be visually apparent as the solution becomes clear and viscous. For a 20 wt% cellulose solution in 40 wt% aqueous TBPH, complete dissolution is expected within 5 minutes.[3]

-

-

Optional: Viscosity Reduction:

-

Cellulose Regeneration (Optional):

-

To regenerate the cellulose, an anti-solvent such as water, ethanol, or acetone can be added to the cellulose-TBPH solution. This will cause the cellulose to precipitate.

-

The precipitated cellulose can then be collected by filtration or centrifugation, washed thoroughly with the anti-solvent to remove residual TBPH, and dried.

-

Visualizations

Mechanism of Cellulose Dissolution by TBPH

The dissolution of cellulose in aqueous TBPH is a cooperative process involving the tetrabutylphosphonium cation ([TBP]⁺), the hydroxide anion (OH⁻), and water molecules. The hydroxide anion plays a crucial role in breaking the intramolecular and intermolecular hydrogen bonds of the cellulose chains.[6] Water molecules assist in solvating the cellulose chains and preventing their re-aggregation, while the bulky [TBP]⁺ cation is thought to interact with the cellulose backbone, further aiding in the separation of the polymer chains.[6]

Caption: Mechanism of cellulose dissolution in aqueous TBPH.

Experimental Workflow for Cellulose Dissolution and Regeneration

The following diagram outlines the general experimental workflow from the initial materials to the final regenerated cellulose.

Caption: Experimental workflow for cellulose dissolution and regeneration.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Fast and facile dissolution of cellulose with this compound containing 40 wt% water - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. The Effect of Additives on the Viscosity and Dissolution of Cellulose in this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Insight into Cellulose Dissolution with the Tetrabutylphosphonium Chloride–Water Mixture using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

Subject: Application Notes on the Role of TBPH in Biomass Pretreatment and Processing

To: Researchers, Scientists, and Drug Development Professionals

Topic: Investigation into the Role of TBPH in Biomass Pretreatment and Processing

Upon receiving a request for detailed application notes and protocols on the role of "TBPH" in biomass pretreatment, a comprehensive review of scientific and technical literature was conducted. The investigation revealed that the term "TBPH" does not correspond to any known chemical, enzyme, or process used in the field of biomass pretreatment and processing.

The acronym "TBPH" is predominantly identified in scientific literature with two distinct molecules:

-

Bis(2-ethylhexyl)tetrabromophthalate: A chemical compound used as a brominated flame retardant in various materials, including plastics and rubbers, to inhibit combustion.[1][2][3][4][5] Its applications are in materials science and fire safety, with no documented use in the biological or chemical breakdown of lignocellulosic biomass.

-

TAR DNA-binding protein-43 (TDP-43) homolog: A protein that is the subject of extensive research in molecular biology and neuroscience.[6][7][8][9][10] It is an RNA/DNA-binding protein involved in regulating RNA metabolism. Crucially, the dysfunction and aggregation of TDP-43 are pathological hallmarks of several neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD).[6][7][9][10][11] Its known biological functions are related to cellular processes within animals and are not associated with the enzymatic or chemical degradation of plant-based biomass for industrial applications.

Searches for "TBPH" in conjunction with terms such as "biomass," "pretreatment," "lignocellulose," "biofuel," and "enzymatic hydrolysis" did not yield any relevant results that would suggest a role for either of these molecules in biomass processing.

Therefore, it is not possible to provide application notes, experimental protocols, or quantitative data on the function of TBPH in biomass pretreatment, as no such application appears to exist in the current body of scientific knowledge. It is concluded that the query may be based on a misunderstanding of the acronym or its field of application.

For researchers interested in biomass pretreatment, we recommend investigating established methods such as:

-

Physical Pretreatments: Milling, grinding, steam explosion.

-

Chemical Pretreatments: Acid or alkali hydrolysis, ozonolysis, organosolv processes.

-

Physicochemical Pretreatments: Ammonia Fiber Expansion (AFEX).

-

Biological Pretreatments: Using fungi or enzymes to break down lignin and hemicellulose.

No data tables or diagrams can be generated as there is no underlying data or process to visualize. We advise verifying the name and context of the compound or process of interest for any future inquiries.

References

- 1. mdpi.com [mdpi.com]

- 2. Molecular Analyses of the Arabidopsis TUBBY-Like Protein Gene Family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scholars@Duke publication: Molecular analyses of the Arabidopsis TUBBY-like protein gene family. [scholars.duke.edu]

- 4. researchgate.net [researchgate.net]

- 5. TBPH TAR DNA-binding protein-43 homolog [Drosophila melanogaster (fruit fly)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Bioaccumulation of bis-(2-ethylhexyl)-3,4,5,6-tetrabromophthalate and mono-(2-ethylhexyl)-3,4,5,6-tetrabromophthalate by Lumbriculus variegatus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Loss and gain of Drosophila TDP-43 impair synaptic efficacy and motor control leading to age-related neurodegeneration by loss-of-function phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Approaches to Understanding Protein-RNA Binding: TDP-43 | Engineering & Computer Science [ritchieschool.du.edu]

- 11. youtube.com [youtube.com]

Application Notes and Protocols for Tetrabutylphosphonium Hydroxide in Polymerization Reactions

Introduction

Tetrabutylphosphonium hydroxide (TBPH) is a quaternary phosphonium salt that serves as a highly effective and versatile catalyst in various chemical transformations.[1][2] Its strong basicity and role as a phase transfer catalyst make it particularly valuable in polymerization reactions.[2][3] TBPH is utilized in the synthesis of critical monomers and polymers through reactions like (trans)esterification and is notably employed in the rearrangement polymerization of organosiloxanes to produce silicone polymers.[1][4] These application notes provide detailed protocols and data for the use of TBPH in the polymerization of octamethylcyclotetrasiloxane, a common precursor for silicone gums and oils.

Data Presentation: Polymerization of Octamethylcyclotetrasiloxane